

Spectroscopic Profile of 2-Hexyl-2-decenal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Hexyl-2-decenal**

Cat. No.: **B12085729**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Hexyl-2-decenal**, a key fragrance and flavor compound. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data (NMR, MS, and IR), experimental methodologies, and a logical workflow for spectral analysis.

Spectroscopic Data Summary

The following tables summarize the available and estimated spectroscopic data for **2-Hexyl-2-decenal**.

Table 1: ¹H NMR Spectroscopic Data (Estimated)

No explicit ¹H NMR data for **2-Hexyl-2-decenal** was found in the searched literature. The following chemical shifts are estimated based on the known spectral properties of α,β -unsaturated aldehydes.[\[1\]](#)[\[2\]](#)

Proton Assignment	Estimated Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) (Hz)
H1 (-CHO)	9.4 - 9.5	s	-
H3 (=CH-)	6.5 - 6.8	t	~7.5
H1' (-CH ₂ -)	2.2 - 2.4	t	~7.5
H2'-H5' (-CH ₂ -) ₄	1.2 - 1.6	m	-
H6' (-CH ₃)	0.8 - 0.9	t	~7.0
H1" (-CH ₂ -)	2.2 - 2.4	q	~7.5
H2"-H7" (-CH ₂ -) ₆	1.2 - 1.6	m	-
H8" (-CH ₃)	0.8 - 0.9	t	~7.0

s: singlet, t: triplet, q: quartet, m: multiplet

Table 2: ¹³C NMR Spectroscopic Data

This data is based on the existence of a spectrum from a Bruker WM-360 instrument, with chemical shifts estimated based on typical values for α,β -unsaturated aldehydes and long-chain alkenes.[3][4][5][6][7]

Carbon Assignment	Estimated Chemical Shift (ppm)
C1 (-CHO)	190 - 200
C2 (=C<)	140 - 155
C3 (=CH-)	150 - 165
C1' (-CH ₂ -)	28 - 32
C2'-C5' (-CH ₂ -) ₄	22 - 32
C6' (-CH ₃)	~14
C1" (-CH ₂ -)	28 - 32
C2"-C7" (-CH ₂ -) ₆	22 - 32
C8" (-CH ₃)	~14

Table 3: Mass Spectrometry (MS) Data

Mass spectral data is available from SpectraBase (GC-MS). The fragmentation pattern is predicted based on the structure and common fragmentation pathways for α,β -unsaturated aldehydes.[\[1\]](#)[\[8\]](#)[\[9\]](#)

m/z	Relative Intensity (%)	Proposed Fragment
238	Moderate	[M] ⁺ (Molecular Ion)
209	Moderate	[M-CHO] ⁺
195	Moderate	[M-C ₃ H ₇] ⁺
181	Moderate	[M-C ₄ H ₉] ⁺
167	Moderate	[M-C ₅ H ₁₁] ⁺
153	Moderate	[M-C ₆ H ₁₃] ⁺
139	Moderate	[M-C ₇ H ₁₅] ⁺
125	Moderate	[M-C ₈ H ₁₇] ⁺
41	High	[C ₃ H ₅] ⁺
29	High	[CHO] ⁺

Table 4: Infrared (IR) Spectroscopy Data

A vapor phase IR spectrum is available from SpectraBase. The characteristic absorption peaks are consistent with the functional groups present in **2-Hexyl-2-decenal**.[\[8\]](#)[\[10\]](#)[\[11\]](#)

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~2955, ~2925, ~2855	Strong	C-H stretch (alkane)
~2720	Medium	C-H stretch (aldehyde)
~1685	Strong	C=O stretch (conjugated aldehyde)
~1640	Medium	C=C stretch (alkene)
~1465	Medium	C-H bend (alkane)

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **2-Hexyl-2-decenal** (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: A Bruker WM-360 spectrometer (or equivalent) is used for data acquisition.[\[3\]](#)

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
- Spectral Width: 0-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of **2-Hexyl-2-decenal** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Parameters:

- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C.
- Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

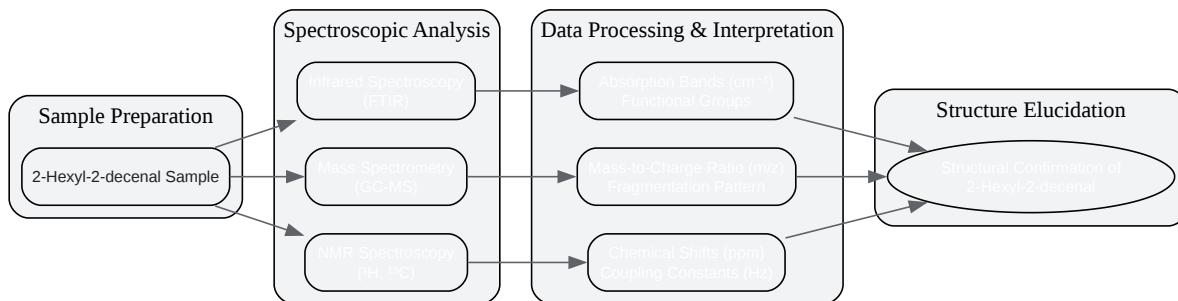
MS Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Scan Speed: 1-2 scans/second.
- Ion Source Temperature: 230 °C.
- Transfer Line Temperature: 280 °C.

Infrared (IR) Spectroscopy

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a drop of the neat liquid sample is placed directly onto the ATR crystal. For transmission, a thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a suitable detector.


FTIR Parameters:

- Mode: Attenuated Total Reflectance (ATR) or Transmission.

- Spectral Range: 4000-650 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Atmospheric Correction: Background spectrum is collected and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like **2-Hexyl-2-decenal**.

[Click to download full resolution via product page](#)

Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. agilent.com [agilent.com]
- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. academic.oup.com [academic.oup.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Hexyl-2-decenal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12085729#2-hexyl-2-decenal-spectroscopic-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com